
1-Phenyl-2-iminoimidazolidine-4-one
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Overview
Description
1-Phenyl-2-iminoimidazolidine-4-one is a heterocyclic compound featuring a phenyl group attached to an iminoimidazolidinone core.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 1-phenyl-2-iminoimidazolidine-4-one exhibit promising anticancer properties. For instance, certain analogs have been synthesized and evaluated for their efficacy against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of apoptotic pathways or inhibition of specific oncogenic targets .
Pharmacological Studies
A significant area of research focuses on the pharmacological evaluation of this compound as a potential therapeutic agent. The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression, such as phosphoinositide 3-kinase (PI3K). Initial studies have demonstrated that modifications to the imidazolidine structure can enhance selectivity towards specific isoforms of PI3K, which is crucial for developing targeted cancer therapies .
Synthetic Organic Chemistry
Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies, including the reaction of phenyl isocyanate with amines under controlled conditions. This synthetic versatility allows for the introduction of different substituents, leading to a library of derivatives that can be tailored for specific applications .
Molecular Recognition and Sensing
The compound's ability to form stable complexes with metal ions has led to its use in molecular recognition applications. Studies have shown that this compound can serve as a ligand in coordination chemistry, facilitating the development of sensors for detecting metal ions in environmental samples .
Materials Science
Polymer Chemistry
In materials science, derivatives of this compound have been explored as potential monomers for polymerization processes. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers synthesized from these derivatives exhibit improved performance characteristics compared to conventional materials .
Case Studies
Chemical Reactions Analysis
Oxidation and Condensation Reactions
1-Phenyl-2-thioxoimidazolidin-4-one (a related analog) undergoes oxidation with selenium dioxide to yield phenylglyoxals (5 ), which subsequently react with primary amines to form substituted imidazolidinones (6a–6r ) ([PMC6696459] ).
Example Reaction Pathway :
text1-Phenyl-2-thioxoimidazolidin-4-one → (SeO₂ oxidation) → Phenylglyoxal (**5**) → (Primary amine condensation) → Substituted imidazolidinone (**6a–6r**)
Key Data:
Reagent | Product Class | Yield Range | Application |
---|---|---|---|
SeO₂ | Phenylglyoxals | 70-85% | Precursors for antimicrobial agents |
R-NH₂ (primary) | Imidazolidin-4-ones | 65-92% | Antibacterial scaffold synthesis |
Regioselective Annulation with Isothiocyanates
Reactions with aryl isothiocyanates under solvent-controlled conditions produce regioisomeric imidazolidineiminodithiones (18 ) or thiazolidinethiones (17 ) ([PMC11357535] ).
Solvent-Dependent Regioselectivity:
Solvent | Regioselectivity Ratio (18:17 ) | Dominant Product |
---|---|---|
DMF | 100:0 | 18 |
Ethanol | 94:6 | 18 |
Acetonitrile | 75:25 | 18 |
THF | 0:100 | 17 |
Mechanistic Insight :
-
DMF stabilizes transition states via polarity-driven interactions, favoring 18 .
-
THF promotes alternative cyclization pathways due to lower dielectric constant, yielding 17 .
Alkylation and Functionalization
The imidazolidinone core undergoes site-selective alkylation:
-
N-1 Alkylation : Deprotonation with NaH followed by alkylation introduces substituents (e.g., 23 , 24 ) ([PMC3159384] ).
-
N-3 Benzylation : Protection with acrylonitrile enables quaternary salt formation (26 ), later deprotected to 27 ([PMC3159384] ).
Synthetic Scheme :
text1-Phenyl-2-iminoimidazolidin-4-one → (NaH, R-X) → N-1-Alkylated derivative (**23**, **24**) → (Acrylonitrile protection → Benzylation → NaOH) → N-3-Benzyl derivative (**27**)
Thioamide Functional Group Reactivity
The 2-thioxo group participates in nucleophilic substitutions:
-
Reaction with Hg(CN)₂ forms complexes with antimicrobial activity ([Sigma-Aldrich] ).
-
Conversion to 2,4-diones via oxidative pathways for anticonvulsant drug candidates ([Sigma-Aldrich] ).
Complexation Example :
text1-Phenyl-2-thioxoimidazolidin-4-one + Hg(CN)₂ → [L₂Hg(CN)₂] (L = Imidazolidine-2-thione derivative)
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Phenyl-2-iminoimidazolidine-4-one, and how can purity and yield be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between phenidone derivatives and substituted carbonyl compounds. For example, derivatives of this compound have been prepared by reacting phenidone with nitrobenzaldehyde or benzaldehyde derivatives under reflux in ethanol, achieving yields of 78–90% . Purity optimization involves chromatographic techniques (e.g., column chromatography) and recrystallization. Monitoring reaction progress via TLC and characterizing intermediates using FT-IR (e.g., ν(C=O) at 1679–1690 cm⁻¹) ensures structural fidelity .
Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?
- Methodological Answer : FT-IR and 1H-NMR are critical for structural validation. Key FT-IR signals include ν(N-H) (3199–3388 cm⁻¹), ν(C=O) (1672–1778 cm⁻¹), and ν(NO₂) (1344–1519 cm⁻¹) for nitro-substituted derivatives . 1H-NMR data (e.g., aromatic protons at δ 7.94–8.01 ppm and aliphatic protons at δ 2.97–4.82 ppm) confirm substituent positioning. Melting points (138–186°C) serve as secondary validation .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in this compound?
- Methodological Answer : Disk diffusion or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains are standard. Minimum inhibitory concentration (MIC) values can be determined using serial dilutions (e.g., 4 µM–1 mM), with positive controls like ampicillin. Data interpretation requires statistical analysis (e.g., ANOVA) to assess significance .
Advanced Research Questions
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites (e.g., imino and carbonyl groups). Pairing computational results with experimental data (e.g., Hammett plots for substituent effects) clarifies reaction mechanisms. For example, nitro-substituted derivatives may exhibit enhanced electrophilicity due to electron-withdrawing effects, influencing antimicrobial activity .
Q. What experimental designs address contradictions in bioactivity data across studies?
- Methodological Answer : Systematic meta-analyses of prior studies (e.g., comparing MIC values under varied pH or temperature) identify confounding variables. Replicating experiments under controlled conditions (e.g., fixed inoculum size, standardized growth media) reduces variability. Factorial designs (e.g., 2² for temperature and solvent effects) isolate critical parameters .
Q. How can surface chemistry approaches elucidate interactions between this compound and biological membranes?
- Methodological Answer : Atomic force microscopy (AFM) or quartz crystal microbalance (QCM) can quantify adsorption kinetics on lipid bilayers. Spectroscopic techniques like fluorescence anisotropy assess membrane fluidity changes. Computational docking studies (e.g., using AutoDock Vina) predict binding affinities to membrane proteins .
Q. What strategies optimize the compound’s stability for long-term pharmacological studies?
- Methodological Answer : Accelerated stability testing under stress conditions (e.g., 40°C/75% RH) identifies degradation pathways. HPLC-MS monitors degradation products, while DSC/TGA evaluates thermal stability. Lyophilization or encapsulation in cyclodextrins improves aqueous stability .
Q. Data Analysis & Interpretation
Q. How should researchers handle large datasets from high-throughput screening of derivatives?
- Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality, highlighting correlations between structural features (e.g., substituent electronegativity) and bioactivity. Machine learning models (e.g., random forest regression) predict untested derivatives’ efficacy. Raw data should be archived in repositories like Zenodo, with processed data in appendices .
Q. What statistical methods resolve discrepancies in antioxidant vs. antimicrobial activity correlations?
- Methodological Answer : Spearman’s rank correlation identifies non-linear relationships. Partial least squares (PLS) regression disentangles overlapping variables (e.g., redox potential and lipophilicity). Bootstrap resampling validates robustness, while sensitivity analysis assesses model dependence on outlier removal .
Q. Integration with Broader Research
Q. How can this compound be incorporated into studies on multi-drug resistance (MDR) reversal?
- Methodological Answer : Synergy assays (e.g., checkerboard method) with standard antibiotics (e.g., ciprofloxacin) quantify fractional inhibitory concentration indices (FICI). Efflux pump inhibition can be tested using ethidium bromide accumulation assays in MDR strains. Comparative transcriptomics (e.g., RNA-seq) identifies upregulated resistance genes .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional differences between 1-Phenyl-2-iminoimidazolidine-4-one and related compounds:
Mechanistic and Pharmacokinetic Insights
- Cyclocreatine : Accumulates as phosphocreatine analog (CCr~P) in tumor cells, disrupting energy metabolism. Its carboxymethyl group increases polarity, limiting blood-brain barrier penetration.
- Its iminoimidazolidinone core may interact with enzymes like kinases or dehydrogenases.
- I-BET469 : The benzoimidazole-pyridine scaffold suggests affinity for protein-binding pockets (e.g., bromodomains). High molecular weight (426.51) may limit bioavailability.
- 4-Imidazo[1,2-a]pyridin-2-yl-phenylamine : The aniline group enables covalent or hydrogen-bond interactions, making it suitable for drug intermediates.
Preparation Methods
Cyclocondensation Reactions Using α-Haloacetyl Derivatives
Cyclocondensation of α-haloacetyl bromides with substituted amines represents a direct route to 2-iminoimidazolidin-4-one derivatives. For instance, bromoacetyl bromide reacts with isopropylamine in dichloromethane at 0°C, followed by pyridine-mediated dehydrohalogenation, yielding 2-imino-thiazolidin-4-ones . Adapting this method, substituting isopropylamine with aniline derivatives could theoretically produce 1-phenyl-2-iminoimidazolidine-4-one. The reaction mechanism involves nucleophilic attack by the amine on the α-carbon of bromoacetyl bromide, forming an intermediate that cyclizes upon elimination of HBr .
Alkylation of 4-Phenyl-2-pyrrolidone Precursors
Alkylation of sodium salts derived from 4-phenyl-2-pyrrolidone with chloroacetamide offers a viable pathway. In a representative procedure, 4-phenyl-2-pyrrolidone is treated with sodium methoxide in toluene, generating a reactive sodium enolate . Subsequent addition of chloroacetamide at 10°C facilitates N-alkylation, producing 1-carbamoylmethyl-4-phenyl-2-pyrrolidone (phenotropyl) in 36% yield . While this method targets pyrrolidone derivatives, modifying the electrophile to an α-halo ketone could enable imidazolidinone formation.
Challenges include competing O-alkylation and incomplete conversion due to steric hindrance from the phenyl group. The use of sodium methoxide ensures deprotonation of the pyrrolidone nitrogen, but excess base may degrade sensitive intermediates. Post-reaction purification via extraction and recrystallization from ethanol achieves 90% purity, though scalability is limited by moderate yields .
Phosgene-Mediated Cyclization of Pyrrolidine Derivatives
Phosgene-induced cyclization of 3-anilino-1-methylpyrrolidine in chloroform provides a high-yield route to 2-iminoimidazolidin-4-ones . The reaction proceeds via carbamate intermediate formation, followed by intramolecular cyclization under reflux conditions (12 hours at 60°C). This method, originally used to synthesize 4-(2-chloroethyl)-1-methyl-2-imino-3-phenylimidazolidine, can be adapted by substituting the pyrrolidine substrate with phenyl-containing analogs .
Key advantages include high regioselectivity and yields up to 86% after vacuum distillation . However, phosgene’s toxicity necessitates stringent safety protocols, and residual solvent removal requires multiple aqueous washes. Alternatives like triphosgene may mitigate hazards while maintaining efficiency.
Comparative Analysis of Methodologies
The table below summarizes key parameters for each method:
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-amino-3-phenyl-4H-imidazol-5-one |
InChI |
InChI=1S/C9H9N3O/c10-9-11-8(13)6-12(9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,13) |
InChI Key |
ZKJOXVINRKHHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C(N1C2=CC=CC=C2)N |
Origin of Product |
United States |
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